molecular formula C5H6F3N B2661559 4,4,4-Trifluoro-3-methylbutanenitrile CAS No. 2214-79-1

4,4,4-Trifluoro-3-methylbutanenitrile

Cat. No.: B2661559
CAS No.: 2214-79-1
M. Wt: 137.105
InChI Key: OOBDXEOCTPSMHN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutanenitrile is an organic compound with the molecular formula C5H6F3N It is characterized by the presence of three fluorine atoms and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methylbutanenitrile typically involves the introduction of trifluoromethyl groups into a butanenitrile structure. One common method is the reaction of 3-methylbutanenitrile with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification and distillation to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated compounds for enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4,4,4-Trifluorobutanenitrile: Lacks the methyl group, resulting in different chemical and physical properties.

    3,3,3-Trifluoro-2-methylpropanenitrile: Similar structure but with different positioning of the trifluoromethyl group.

    4,4,4-Trifluoro-2-methylbutanenitrile: Another isomer with the trifluoromethyl group at a different position.

Uniqueness: 4,4,4-Trifluoro-3-methylbutanenitrile is unique due to the specific positioning of the trifluoromethyl and nitrile groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired.

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N/c1-4(2-3-9)5(6,7)8/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBDXEOCTPSMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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